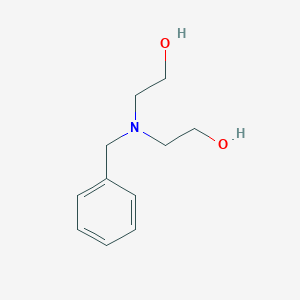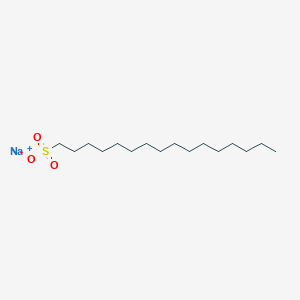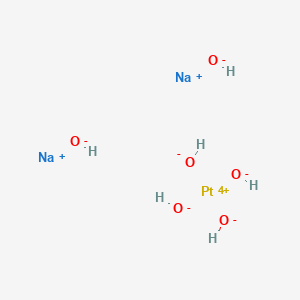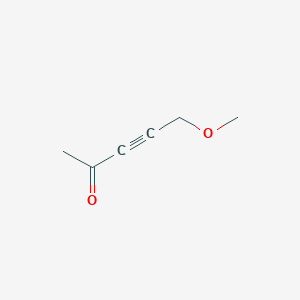
N-Benzyldiethanolamine
Übersicht
Beschreibung
N-Benzyldiethanolamine is an organic compound with the molecular formula C11H17NO2. It is a colorless to yellow liquid that is soluble in water and organic solvents. This compound is primarily used in the synthesis of various chemicals and pharmaceuticals due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Benzyldiethanolamine can be synthesized through the reaction of benzyl chloride with diethanolamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyldiethanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-benzyl-N,N-diacetyl diethanolamine.
Reduction: It can be reduced to form N-benzyl diethanolamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-benzyl-N,N-diacetyl diethanolamine.
Reduction: N-benzyl diethanolamine.
Substitution: Various N-substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-Benzyldiethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the preparation of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceuticals, particularly those with amine functionalities.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Benzyldiethanolamine involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Vergleich Mit ähnlichen Verbindungen
N-Methyldiethanolamine: Similar in structure but with a methyl group instead of a benzyl group.
N-Ethyldiethanolamine: Similar in structure but with an ethyl group instead of a benzyl group.
N-Phenylethanolamine: Similar in structure but with a phenyl group instead of a benzyl group.
Uniqueness: N-Benzyldiethanolamine is unique due to the presence of the benzyl group, which imparts distinct chemical properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its methyl and ethyl counterparts .
Eigenschaften
IUPAC Name |
2-[benzyl(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZIOHLLYXVEHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143618 | |
| Record name | Ethanol, 2,2'-(benzylimino)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-32-6 | |
| Record name | 2,2′-[(Phenylmethyl)imino]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2'-(benzylimino)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyldiethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-(benzylimino)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(phenylmethyl)imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of N-Benzyldiethanolamine in chemical synthesis?
A1: this compound is a versatile building block in organic and inorganic synthesis. It's frequently employed as a ligand in the formation of metal complexes. For instance, it has been used to synthesize:
- Heterometallic wheels: Reacting this compound with metal salts like [PPh4]2[MnCl4], FeCl3, and InCl3, in the presence of cesium carbonate, leads to the formation of unique metal-centered, six-membered, mixed-valent, heterometallic wheel structures. These structures, featuring iron, manganese, and indium, are of interest for their magnetic and catalytic properties. []
- Polymers: this compound acts as a monomer in the creation of polyurethanes. This is achieved by reacting it with 4,4′-methylenebis(phenyl isocyanate) (MDI), potentially alongside other monomers like ethylenediamine. The resulting polyurethanes can be further modified, for example, by grafting with polyethylene glycol (PEG), to alter their surface properties and biocompatibility. []
- Monoazacrown ethers: Reacting this compound with oligo(ethylene glycol) bis-p-toluenesulfonates under phase-transfer catalysis conditions produces N-benzyl-protected monoazacrown ethers. Subsequent removal of the benzyl group yields the desired monoazacrown ethers. These macrocyclic compounds are recognized for their ability to selectively bind and transport metal ions, making them valuable in various fields including separation science and catalysis. [, ]
Q2: Can you elaborate on the role of this compound in phase-transfer catalysis?
A2: While this compound itself is not a phase-transfer catalyst, derivatives like N-benzylmonoazacrown ethers, synthesized using this compound, exhibit catalytic activity in phase-transfer reactions. [] These catalysts enhance the rate of reactions between reactants present in immiscible phases, like water and organic solvents. The monoazacrown ether portion facilitates the transfer of anions from the aqueous phase to the organic phase, allowing the reaction to proceed efficiently. For example, N-benzylmonoazacrown ethers have been shown to catalyze the reaction of 1-bromooctane with inorganic salts like KI or NaI in a two-phase system. []
Q3: How does the structure of this compound influence its reactivity?
A3: The structure of this compound, featuring a tertiary amine nitrogen and two hydroxyl groups, dictates its reactivity and applications:
- Metal Coordination: The nitrogen and oxygen atoms can act as donor atoms, readily coordinating with various metal ions to form stable complexes. The nature of the resulting metal complexes is influenced by factors like the metal ion's size, charge, and electronic configuration, as well as the reaction conditions. []
- Polymerization: The two hydroxyl groups of this compound readily react with isocyanate groups, making it suitable for polyurethane synthesis. [] The resulting polymers often display desirable properties such as flexibility and durability, making them suitable for applications like coatings and biomedical devices.
- Derivatization: The presence of both amine and hydroxyl functionalities allows for further chemical modification. For instance, reacting the hydroxyl groups with tosyl chloride can activate them for nucleophilic substitution reactions, leading to the formation of compounds like the aforementioned monoazacrown ether precursors. []
Q4: Are there any studies on the environmental impact of this compound?
A4: While the provided research articles do not delve into the environmental impact of this compound directly, it's crucial to consider the potential ecological implications of any chemical compound. Further research is needed to thoroughly assess its biodegradability, potential for bioaccumulation, and any toxic effects it might pose to aquatic or terrestrial organisms.
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A5: Various analytical techniques are used to characterize this compound and the compounds derived from it:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and purity of the compounds by analyzing the magnetic properties of atomic nuclei. [] 1H NMR and 13C NMR are particularly useful for identifying different proton and carbon environments within the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing the absorption of infrared radiation by molecular vibrations. [] Characteristic absorption bands can be attributed to specific functional groups, such as hydroxyl, amine, and carbonyl groups.
- Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of a compound. [] This information is valuable for confirming the identity and purity of synthesized compounds.
- Elemental Analysis: Elemental analysis determines the percentage composition of elements (like carbon, hydrogen, nitrogen) in a compound, confirming its chemical formula and purity. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














